L-Tyrosine, 3,5-dichloro-O-[(2-phenyl-7-benzoxazolyl)methyl]-, methylester, monohydrochloride
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Overview
Description
L-Tyrosine, 3,5-dichloro-O-[(2-phenyl-7-benzoxazolyl)methyl]-, methylester, monohydrochloride is a complex organic compound with the molecular formula C24H21Cl3N2O4 and a molecular weight of 507.7935 . This compound is known for its potent and selective inhibition of the L-type amino acid transporter 1 (LAT1), making it significant in various scientific research applications .
Preparation Methods
The preparation of L-Tyrosine, 3,5-dichloro-O-[(2-phenyl-7-benzoxazolyl)methyl]-, methylester, monohydrochloride involves several synthetic routes. One common method includes the reaction of 3,5-dichloro-L-tyrosine with 2-phenyl-7-benzoxazolylmethyl chloride under specific conditions to form the desired product. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
L-Tyrosine, 3,5-dichloro-O-[(2-phenyl-7-benzoxazolyl)methyl]-, methylester, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
L-Tyrosine, 3,5-dichloro-O-[(2-phenyl-7-benzoxazolyl)methyl]-, methylester, monohydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating diseases related to amino acid transport disorders.
Mechanism of Action
The mechanism of action of L-Tyrosine, 3,5-dichloro-O-[(2-phenyl-7-benzoxazolyl)methyl]-, methylester, monohydrochloride involves its selective inhibition of LAT1. LAT1 is responsible for the transport of large neutral amino acids across cell membranes. By inhibiting LAT1, the compound can modulate the uptake of these amino acids, affecting various cellular processes. The molecular targets and pathways involved include the LAT1 transporter and associated signaling pathways that regulate amino acid transport and metabolism .
Comparison with Similar Compounds
L-Tyrosine, 3,5-dichloro-O-[(2-phenyl-7-benzoxazolyl)methyl]-, methylester, monohydrochloride can be compared with other similar compounds such as:
O-[(5-Amino-2-phenyl-7-benzoxazolyl)methyl]-3,5-dichloro-L-tyrosine: Another potent LAT1 inhibitor with similar structural features.
3,5-dichloro-L-tyrosine: A simpler compound that lacks the benzoxazolyl group but shares the dichloro substitution on the tyrosine moiety.
The uniqueness of this compound lies in its specific structural configuration, which imparts high selectivity and potency in inhibiting LAT1 .
Properties
IUPAC Name |
methyl 2-amino-3-[3,5-dichloro-4-[(2-phenyl-1,3-benzoxazol-7-yl)methoxy]phenyl]propanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20Cl2N2O4.ClH/c1-30-24(29)19(27)12-14-10-17(25)22(18(26)11-14)31-13-16-8-5-9-20-21(16)32-23(28-20)15-6-3-2-4-7-15;/h2-11,19H,12-13,27H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGDDOLDDSDEQGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC(=C(C(=C1)Cl)OCC2=C3C(=CC=C2)N=C(O3)C4=CC=CC=C4)Cl)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21Cl3N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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